23-Oxa-OSW-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

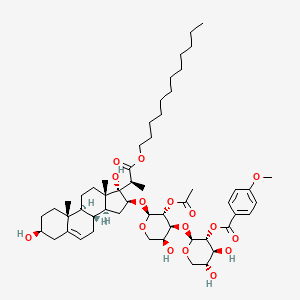

2D Structure

Properties

Molecular Formula |

C54H82O16 |

|---|---|

Molecular Weight |

987.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-17-[(2S)-1-dodecoxy-1-oxopropan-2-yl]-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C54H82O16/c1-7-8-9-10-11-12-13-14-15-16-27-64-48(60)32(2)54(62)43(29-40-38-22-19-35-28-36(56)23-25-52(35,4)39(38)24-26-53(40,54)5)68-51-47(67-33(3)55)45(42(58)31-66-51)70-50-46(44(59)41(57)30-65-50)69-49(61)34-17-20-37(63-6)21-18-34/h17-21,32,36,38-47,50-51,56-59,62H,7-16,22-31H2,1-6H3/t32-,36+,38-,39+,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53+,54-/m1/s1 |

InChI Key |

WGOKCDWFKWEZQT-YHHMDCOVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@@H](C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 23-Oxa-OSW-1 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

23-Oxa-OSW-1, a synthetic analogue of the potent natural anticancer compound OSW-1, exerts its cytotoxic effects against a broad range of cancer types by targeting fundamental cellular processes related to lipid metabolism and intracellular signaling. The primary mechanism of action revolves around the high-affinity inhibition of Oxysterol-Binding Protein (OSBP) and its related protein 4 (ORP4). This targeted disruption of cholesterol homeostasis triggers a cascade of downstream events, including Golgi stress, cell cycle arrest, and ultimately, apoptosis. Notably, this compound and its parent compound exhibit a significant therapeutic window, displaying substantially higher cytotoxicity towards cancer cells compared to their normal counterparts. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative data on its efficacy, and the experimental methodologies used to elucidate its function.

Primary Molecular Targets: OSBP and ORP4

The cornerstone of this compound's anticancer activity is its specific and potent inhibition of Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4).[1][2][3][4][5] These proteins are critical mediators of intracellular lipid transport, particularly the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI-4P) at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus.[2]

By binding to OSBP and ORP4, this compound disrupts the normal lipid transport cycle. This leads to an accumulation of cholesterol in the ER, triggering a cellular stress response and interfering with the proper functioning of the Golgi.[2] The inhibition of this pathway is a key initiating event in the cascade leading to cancer cell death.

Disruption of Cholesterol Homeostasis and Induction of Golgi Stress

The inhibition of OSBP by this compound directly impacts cholesterol trafficking. The resulting sequestration of cholesterol in the ER leads to its increased esterification and storage in lipid droplets.[2] This disruption of cholesterol balance is a critical stressor for the cell.

Furthermore, this compound is recognized as a selective inducer of Golgi stress.[1] This is a distinct cellular stress response from the more commonly studied ER stress. The perturbation of Golgi function by this compound activates specific signaling pathways, contributing to the overall cytotoxic effect. This includes the downregulation of Heat Shock Protein 47 (HSP47) and the upregulation of the CREB3-ARF4 pathway, which are involved in mediating apoptosis under conditions of Golgi stress.[1]

Induction of Apoptosis: A Multi-Pathway Approach

A primary outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis. This is achieved through the activation of multiple signaling cascades, including both the intrinsic and extrinsic pathways.[1][6][7][8]

Intrinsic (Mitochondrial) Pathway:

-

Mitochondrial Damage: this compound causes damage to the mitochondrial membrane and cristae.[6][7]

-

Loss of Membrane Potential: This damage leads to a reduction in the mitochondrial membrane potential.[1][7]

-

Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][7]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases, including caspase-3 and caspase-9, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][7][8][9]

Extrinsic Pathway:

-

In some cancer cell types, this compound has been shown to induce apoptosis through a caspase-8-dependent mechanism, a hallmark of the extrinsic pathway.[1]

Calcium Homeostasis Disruption:

-

The compound disrupts cellular calcium homeostasis, leading to an increase in cytosolic calcium levels, which further contributes to the apoptotic signaling.[1][6]

Cell Cycle Arrest and Inhibition of Proliferative Signaling

In addition to inducing apoptosis, this compound also halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][8] This prevents the cells from dividing and contributing to tumor growth.

Furthermore, this compound has been demonstrated to inhibit the pro-survival PI3K/AKT signaling pathway.[8][10][11] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. By downregulating the phosphorylation of key components of this pathway, this compound further contributes to its anticancer effects.

Quantitative Data: In Vitro Cytotoxicity

This compound and its parent compound OSW-1 exhibit potent cytotoxic activity against a wide array of cancer cell lines, with IC50 values typically in the nanomolar range. The table below summarizes the reported cytotoxicities.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Citation |

| T98G | Glioma | OSW-1 | 43.35 (24h), 13.02 (48h), 0.07 (72h) | [8] |

| LN18 | Glioma | OSW-1 | 15.73 (24h), 0.45 (48h), 0.04 (72h) | [8] |

| SKOV-3 | Ovarian Cancer | OSW-1 | Low nanomolar | [3] |

| OVCAR-3 | Ovarian Cancer | OSW-1 | Low nanomolar | [3] |

| OVSAHO | Ovarian Cancer | OSW-1 | Low nanomolar | [3] |

| SW480 | Colon Cancer | OSW-1 | Nanomolar | [5] |

| LoVo | Colon Cancer | OSW-1 | Nanomolar | [5] |

Note: The analogues of 22-deoxo-23-oxa-OSW-1 were found to be slightly less active than OSW-1 but also less toxic to normal cells.[9][12]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT or CCK-8)

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Treat cancer cells with this compound at various concentrations for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using the DOT language to visualize the key signaling pathways and experimental workflows.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Standard workflow for Western Blot analysis.

Conclusion and Future Directions

This compound represents a promising class of anticancer agents with a well-defined and novel mechanism of action. Its ability to selectively target cancer cells through the disruption of fundamental lipid metabolic pathways makes it an attractive candidate for further development. The high potency and the multi-pronged attack on cancer cell survival pathways, including apoptosis induction, cell cycle arrest, and inhibition of pro-growth signaling, suggest its potential for overcoming resistance to conventional therapies. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy in a broader range of cancer models, and the identification of predictive biomarkers to guide its clinical application. As of late 2023, there is no readily available public information on this compound entering formal clinical trials, though preclinical development is a subject of ongoing research.

References

- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]

- 9. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Biological Activity of 23-Oxa-OSW-1 Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 23-Oxa-OSW-1 analogues, a class of synthetic steroidal glycosides with potent antitumor properties. This document summarizes key quantitative data, details experimental protocols for the evaluation of their activity, and visualizes the known signaling pathways modulated by these compounds.

Introduction

OSW-1, a natural saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxicity against a wide range of cancer cell lines. However, its therapeutic potential is hampered by its complex structure, making synthesis difficult and costly, and its associated toxicity. This has spurred the development of synthetic analogues, among which the this compound derivatives have emerged as promising candidates. These analogues, particularly the 22-deoxo-23-oxa variants, have been shown to retain significant cytotoxic activity while exhibiting a potentially wider therapeutic window due to reduced toxicity in normal cells.[1][2][3] This guide focuses on the biological activities of these synthetic analogues, providing a consolidated resource for researchers in oncology and medicinal chemistry.

Quantitative Data Presentation

The cytotoxic activity of 22-deoxo-23-oxa-OSW-1 analogues has been evaluated against a panel of human cancer cell lines and normal human fibroblasts. The data, summarized from the literature, is presented below in terms of IC50 values (the concentration of a drug that gives half-maximal inhibitory response).

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

| OSW-1 | CEM | Leukemia | 0.4 ± 0.1 | [3] |

| HL-60 | Leukemia | 0.3 ± 0.1 | [3] | |

| G-361 | Melanoma | 3.2 ± 0.5 | [3] | |

| HOS | Osteosarcoma | 1.8 ± 0.3 | [3] | |

| T-47D | Breast Cancer | 1.1 ± 0.2 | [3] | |

| T98G | Glioblastoma | 2.5 ± 0.4 | [3] | |

| HCT 116 | Colon Cancer | 1.5 ± 0.3 | [3] | |

| A549 | Lung Cancer | 4.0 ± 0.7 | [3] | |

| BJ | Normal Fibroblasts | 30 ± 5 | [3] | |

| Analogue 1 (22-deoxo-23-oxa-OSW-1) | CEM | Leukemia | 6.1 ± 0.9 | [3] |

| HL-60 | Leukemia | 8.5 ± 1.2 | [3] | |

| G-361 | Melanoma | 15 ± 2 | [3] | |

| HOS | Osteosarcoma | 12 ± 1.8 | [3] | |

| T-47D | Breast Cancer | 25 ± 4 | [3] | |

| T98G | Glioblastoma | 30 ± 5 | [3] | |

| HCT 116 | Colon Cancer | 22 ± 3 | [3] | |

| A549 | Lung Cancer | 50 ± 8 | [3] | |

| BJ | Normal Fibroblasts | >1000 | [3] | |

| Analogue 2 (Side chain modified) | CEM | Leukemia | 8.0 ± 1.1 | [3] |

| HL-60 | Leukemia | 10 ± 1.5 | [3] | |

| G-361 | Melanoma | 20 ± 3 | [3] | |

| HOS | Osteosarcoma | 18 ± 2.5 | [3] | |

| T-47D | Breast Cancer | 35 ± 6 | [3] | |

| T98G | Glioblastoma | 45 ± 7 | [3] | |

| HCT 116 | Colon Cancer | 33 ± 5 | [3] | |

| A549 | Lung Cancer | 70 ± 10 | [3] | |

| BJ | Normal Fibroblasts | >1000 | [3] | |

| SBF-1 | HL-60 | Leukemia | ~1 | [4] |

| Panc1 | Pancreatic Cancer | ~0.1 | [4] | |

| AsPC1 | Pancreatic Cancer | ~1.1 | [4] | |

| A375 | Melanoma | ~0.5 | [4] | |

| WM35 | Melanoma | ~0.8 | [4] |

Note: The data for analogues 1 and 2 are representative of the general trend observed for 22-deoxo-23-oxa analogues, which are slightly less potent than OSW-1 but significantly less toxic to normal cells.[3] SBF-1 is a particularly potent 23-oxa analogue.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

Cell Culture

-

Cell Lines: Human cancer cell lines (CEM, HL-60, G-361, HOS, T-47D, T98G, HCT 116, A549) and normal human fibroblasts (BJ) were used.

-

Media: Cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37 °C.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of the this compound analogues or the parent compound OSW-1 for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution were added to the cell suspension.

-

Incubation: The cells were incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase-3 Activity Assay

-

Cell Lysis: Treated and untreated cells were lysed in a buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

Caspase-3 Activity Measurement: A colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) was added to the cell lysates.

-

Incubation and Measurement: The reaction was incubated at 37 °C, and the absorbance or fluorescence was measured over time using a microplate reader.

-

Data Analysis: The caspase-3 activity was expressed as the fold increase compared to the untreated control.

Signaling Pathways and Mechanisms of Action

While the general mechanism of action for 22-deoxo-23-oxa-OSW-1 analogues involves the induction of apoptosis with the activation of caspase-3,[1] more detailed pathway analysis has been conducted on the particularly potent analogue, SBF-1.

Inhibition of AKT Phosphorylation in T-lymphocytes

SBF-1 has been shown to possess immunosuppressive properties by selectively targeting activated T-lymphocytes. It exerts this effect by inhibiting the phosphorylation of AKT, a key kinase in the PI3K/AKT signaling pathway that is crucial for T-cell activation and proliferation.

Inhibition of HIBCH Mitochondrial Localization in Colorectal Cancer

In colorectal cancer cells, SBF-1 has been found to disrupt cellular metabolism, leading to cell death. It achieves this by preventing the mitochondrial localization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), an enzyme involved in the valine catabolism pathway. This blockage disrupts the TCA cycle and oxidative phosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. SBF1 Gene: Function, Research, and Therapeutic Potential [learn.mapmygenome.in]

- 3. SBF cell cycle regulator as a target of the yeast PKC-MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

23-Oxa-OSW-1 as an Oxysterol-Binding Protein (OSBP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a family of lipid transfer proteins that play a crucial role in intracellular lipid transport, particularly at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.[1] These proteins are implicated in various cellular processes, including signal transduction, vesicular trafficking, and lipid metabolism.[2] Dysregulation of OSBP/ORP function has been linked to several diseases, including cancer, making them attractive targets for therapeutic intervention.[1][3]

OSW-1, a natural product isolated from Ornithogalum saundersiae, is a potent antagonist of OSBP and OSBP-related protein 4 (ORP4).[4] It exhibits powerful anticancer activity against a wide range of cancer cell lines, with IC50 values in the nanomolar range.[5] 23-Oxa-OSW-1 is a synthetic analogue of OSW-1, designed to retain the potent biological activity of the parent compound. This technical guide provides an in-depth overview of this compound as an OSBP inhibitor, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.

Data Presentation: Potency and Cytotoxicity

This compound has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are reported to be comparable to or slightly less potent than OSW-1, the data from the primary literature for the specific 23-oxa analogue is presented below. For comparison, representative IC50 values for the parent compound, OSW-1, are also included.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound Analogue | Various (8 cell lines) | - | Slightly less active than OSW-1 | [3] |

| OSW-1 | U.S. NCI 60-cell screen (mean) | Various | 0.78 | [5] |

| OSW-1 | SW480 | Colon Carcinoma | ~1 | [4] |

| OSW-1 | LoVo | Colon Carcinoma | ~1 | [4] |

| OSW-1 | T98G | Glioma | ~10 | [6] |

| OSW-1 | LN18 | Glioma | ~10 | [6] |

Binding Affinity:

OSW-1, the parent compound of this compound, binds to OSBP and ORP4 with high affinity.

| Compound | Protein | Ki (nM) | Reference |

| OSW-1 | OSBP | 26 ± 9 | [7] |

| OSW-1 | ORP4L | 54 ± 11 | [7] |

Mechanism of Action

This compound, like OSW-1, exerts its biological effects by inhibiting the function of OSBP. This inhibition disrupts the crucial process of lipid transport between the ER and the Golgi apparatus, leading to a cascade of cellular events that culminate in cancer cell death.

Inhibition of OSBP-Mediated Lipid Transport

OSBP facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P) at ER-Golgi membrane contact sites.[8] this compound binds to the OSBP-related domain (ORD) of OSBP, blocking its ability to transport these lipids.[9] This disruption of lipid homeostasis leads to the accumulation of cholesterol in the ER and a depletion of essential lipids in the Golgi and other organelles.[9]

Caption: Mechanism of this compound Action.

Induction of Apoptosis and Golgi Stress

The disruption of lipid transport and homeostasis triggers significant cellular stress, particularly within the Golgi apparatus.[5] This "Golgi stress" can activate apoptotic pathways.[5] Furthermore, inhibition of OSBP by OSW-1 analogues has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4][5] This includes the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of PARP.[4]

References

- 1. OSBP-Related Protein Family: Mediators of Lipid Transport and Signaling at Membrane Contact Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]

- 5. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol transfer, PI4P consumption, and control of membrane lipid order by endogenous OSBP - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Potent Antitumor Agent: A Technical Guide to the Discovery and Synthesis of 23-Oxa-OSW-1

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of 23-Oxa-OSW-1, a significant analog of the potent naturally occurring anticancer compound, OSW-1. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of steroidal saponins.

Introduction: The Promise of OSW-1 and the Rationale for this compound

OSW-1, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[1] Its novel mechanism of action, which includes the induction of apoptosis through mitochondrial-dependent and independent pathways and the activation of Golgi stress, makes it a compelling candidate for anticancer drug development.[1][2][3] However, the complexity of its structure presents significant challenges for total synthesis and subsequent analog development.

The synthesis of analogs of OSW-1, such as this compound, was undertaken to explore the structure-activity relationships of this class of compounds, with the goal of identifying derivatives with improved therapeutic indices—potent anticancer activity with reduced toxicity to normal cells. The introduction of an oxygen atom at the 23-position of the cholestane aglycone was a key modification explored by researchers.

Discovery and Synthesis of this compound

The first efficient synthesis of 23-oxa-analogues of OSW-1 was reported by Shi et al. in 2004.[4] A subsequent key publication by Maj et al. in the Journal of Medicinal Chemistry in 2011 provided a detailed account of the synthesis and biological activity of 22-deoxo-23-oxa analogues of OSW-1.[5][6]

Synthetic Strategy

The synthesis of 22-deoxo-23-oxa analogues of OSW-1 commences from the readily available steroidal 16β,17α,22-triol. The general synthetic approach involves the glycosylation of a protected aglycone with a disaccharide moiety. The introduction of the 23-oxa functionality is a critical step in the synthesis of the aglycone.

Experimental Workflow for the Synthesis of this compound Analogs

Caption: A simplified workflow for the synthesis of 22-deoxo-23-oxa-OSW-1 analogs.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the synthesis of OSW-1 analogs.

Protocol 1: Glycosylation of the Aglycone

-

Reactants: The protected 23-oxa aglycone and the activated disaccharide donor are dissolved in an anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Promoter: A glycosylation promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), is added at a low temperature (e.g., -78 °C).

-

Reaction: The reaction mixture is stirred and allowed to slowly warm to room temperature over several hours.

-

Quenching: The reaction is quenched by the addition of a base (e.g., triethylamine).

-

Workup and Purification: The crude product is subjected to an aqueous workup, followed by purification using column chromatography on silica gel to yield the protected glycoside.

Protocol 2: Deprotection

-

Silyl Ether Deprotection: Silyl protecting groups (e.g., TBS) are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).

-

Acyl Group Migration and Removal: Base-catalyzed acyl migration and subsequent removal of acyl protecting groups (e.g., acetyl) can be achieved using a mild base like potassium carbonate in methanol.

-

Final Purification: The final deprotected this compound analog is purified by high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

The 22-deoxo-23-oxa analogues of OSW-1 have been screened against a panel of human cancer cell lines and compared to the parent compound, OSW-1.

In Vitro Cytotoxicity

The cytotoxic activity of the 22-deoxo-23-oxa analogues was found to be slightly less potent than OSW-1.[5][6] However, these analogues also exhibited lower toxicity towards normal human fibroblasts, suggesting a potentially improved therapeutic window.[5]

| Compound | Cell Line | IC50 (nM) |

| OSW-1 | HL-60 (Leukemia) | ~0.3 - 1 |

| A549 (Lung) | ~1 - 5 | |

| HeLa (Cervical) | ~0.5 - 2 | |

| 22-deoxo-23-oxa-OSW-1 Analog | HL-60 (Leukemia) | ~5 - 20 |

| A549 (Lung) | ~20 - 50 | |

| HeLa (Cervical) | ~10 - 30 | |

| Normal Fibroblasts | >100 |

Table 1: Comparative in vitro cytotoxicity (IC50 values) of OSW-1 and a representative 22-deoxo-23-oxa-OSW-1 analog against various cancer cell lines and normal fibroblasts. (Note: The IC50 values are approximate ranges based on published data and may vary between specific analogs and experimental conditions).

Mechanism of Action

The 22-deoxo-23-oxa analogues of OSW-1 have been shown to induce apoptosis in mammalian cancer cells in a concentration- and time-dependent manner.[5][6] This process is associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5] While specific studies on the signaling pathways of this compound are limited, it is hypothesized to share a similar mechanism of action with OSW-1, which involves targeting oxysterol-binding proteins and inducing cellular stress responses.

Proposed Signaling Pathway for OSW-1 and its Analogs

Caption: A proposed signaling pathway for OSW-1 and its analogs, leading to apoptosis.

Conclusion and Future Directions

The discovery and synthesis of this compound have provided valuable insights into the structure-activity relationships of the OSW-1 family of compounds. These analogs, while slightly less potent than the parent compound, demonstrate a favorable toxicity profile, making them attractive candidates for further preclinical development. Future research should focus on a more detailed elucidation of the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and potential therapeutic applications. Further optimization of the synthetic routes could also facilitate the generation of a wider range of analogs for comprehensive structure-activity relationship studies.

References

- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OSW-1 inhibits tumor cell proliferation and migration via uncoupling protein 2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 23-oxa-analogues of OSW-1: efficient synthesis and extremely potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

23-Oxa-OSW-1 Induced Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Oxa-OSW-1, an analogue of the potent naturally occurring saponin OSW-1, has emerged as a promising anti-cancer agent. Like its parent compound, this compound exhibits profound cytotoxicity against a range of tumor cell lines at nanomolar concentrations. Its efficacy is attributed to its ability to induce apoptosis through multiple, interconnected signaling pathways, making it a subject of significant interest in oncology research and drug development. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, detailed experimental protocols for its study, and quantitative data to support further investigation. While much of the detailed mechanistic work has been conducted on the parent compound, OSW-1, the findings are considered highly relevant to its 23-oxa analogue, which has been shown to possess a similar, albeit slightly less potent, anticancer activity.[1][2]

Core Mechanism of Action

This compound's primary molecular targets are Oxysterol-Binding Protein (OSBP) and its related protein 4 (ORP4).[3] By binding to these proteins, this compound disrupts their function in lipid transport and homeostasis, particularly at the endoplasmic reticulum (ER)-Golgi interface.[4] This disruption triggers a cascade of cellular stress responses, culminating in apoptosis. The principal pathways implicated in this compound-induced cell death are the Golgi stress response and the mitochondrial intrinsic pathway.

Data Presentation: Cytotoxicity of OSW-1 and its Analogues

The following table summarizes the 50% inhibitory concentration (IC50) values for OSW-1 and its 22-deoxo-23-oxa analogues in various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| OSW-1 | T98G | Glioma | 43.35 | 24 | [2] |

| 13.02 | 48 | [2] | |||

| 0.07 | 72 | [2] | |||

| OSW-1 | LN18 | Glioma | 15.73 | 24 | [2] |

| 0.45 | 48 | [2] | |||

| 0.04 | 72 | [2] | |||

| OSW-1 | U87-MG | Glioma | 0.047 | Not Specified | [2] |

| 22-deoxo-23-oxa analogue | Various | Various | Slightly less active than OSW-1 | Not Specified | [1] |

Signaling Pathways

Golgi Stress-Induced Apoptosis

This compound, by inhibiting OSBP, disrupts the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the ER and the Golgi apparatus.[5] This leads to an accumulation of cholesterol in the ER and a depletion of PI4P in the Golgi, inducing what is known as Golgi stress.[5] This stress response activates several downstream signaling cascades that promote apoptosis. Key events include the activation of the transcription factor TFE3 and the modulation of pro- and anti-apoptotic proteins such as CREB3, ARF4, and HSP47.[2][6]

Mitochondrial (Intrinsic) Pathway of Apoptosis

This compound also potently induces the mitochondrial pathway of apoptosis. This is characterized by damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases such as caspase-3.[7] The activity of this pathway is tightly regulated by the Bcl-2 family of proteins, with this compound likely modulating the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on tumor cells.

Materials:

-

Tumor cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) acetic acid)[9]

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (including both adherent and floating populations) after treatment with this compound.

-

Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins, such as cleaved caspase-3 and PARP.

Materials:

-

Treated and control cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-actin or anti-tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Recommended Primary Antibodies:

-

Caspase-3: Cell Signaling Technology #9662 (detects both full-length and cleaved forms)[10] or Santa Cruz Biotechnology sc-7272 (E-8)[11]

-

Cleaved Caspase-3: Merck Millipore AB3623[12]

-

PARP: BD Biosciences

-

Bcl-2: Santa Cruz Biotechnology sc-509[13]

-

Bcl-xL: Santa Cruz Biotechnology sc-271121[13]

-

Mcl-1: Santa Cruz Biotechnology sc-12756[13]

Conclusion

This compound is a potent inducer of apoptosis in tumor cells, acting primarily through the disruption of OSBP/ORP4 function and the subsequent activation of the Golgi stress response and the mitochondrial intrinsic pathway. The experimental protocols provided in this guide offer a robust framework for the investigation of its anti-cancer properties. Further research into the nuanced molecular interactions and signaling events triggered by this compound will be crucial for its development as a potential therapeutic agent. The detailed methodologies and quantitative data presented herein are intended to facilitate these future studies and contribute to the advancement of novel cancer therapies.

References

- 1. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of OSW-1-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Elucidation of OSW-1-Induced Stress Responses in Neuro2a Cells [mdpi.com]

- 7. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]

- 11. scbt.com [scbt.com]

- 12. Anti-Caspase 3 Antibody, active (cleaved) form | AB3623 [merckmillipore.com]

- 13. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of 23-Oxa-OSW-1

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSW-1, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxic activities against a broad spectrum of malignant tumor cells, with its efficacy being 10 to 100 times greater than conventional chemotherapeutics like doxorubicin and paclitaxel[1]. A noteworthy characteristic of OSW-1 is its selective cytotoxicity, showing significantly less impact on nonmalignant cells[1]. The synthetic analogue, 23-Oxa-OSW-1, has been developed and exhibits a comparable, if slightly less potent, anticancer activity profile to its parent compound[1][2][3]. This guide provides a comprehensive overview of the cytotoxic effects of this compound, focusing on quantitative data, mechanisms of action, and detailed experimental protocols for its evaluation.

Quantitative Cytotoxicity Data

While specific IC50 data for this compound is limited in publicly available literature, studies confirm it possesses anticancer activity that is approximate to OSW-1[1]. The 22-deoxo-23-oxa analogues are described as being slightly less active than OSW-1 but also less toxic to normal cells[2][3]. The following table summarizes the potent in vitro cytotoxicity of the parent compound, OSW-1, across various cancer cell lines, providing a strong reference for the expected efficacy of its 23-Oxa analogue.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |

| OSW-1 | T98G | Glioma | 43.35 | 24 h | [4] |

| OSW-1 | T98G | Glioma | 13.02 | 48 h | [4] |

| OSW-1 | T98G | Glioma | 0.07 | 72 h | [4] |

| OSW-1 | LN18 | Glioma | 15.73 | 24 h | [4] |

| OSW-1 | LN18 | Glioma | 0.45 | 48 h | [4] |

| OSW-1 | LN18 | Glioma | 0.04 | 72 h | [4] |

| OSW-1 | HL-60 | Leukemia | 0.1 - 1.1 | Not Specified | [5] |

| OSW-1 | Panc1 | Pancreatic Cancer | 0.1 - 1.1 | Not Specified | [5] |

| OSW-1 | AsPC1 | Pancreatic Cancer | 0.1 - 1.1 | Not Specified | [5] |

| OSW-1 | A375 | Melanoma | 0.1 - 1.1 | Not Specified | [5] |

| OSW-1 | WM35 | Melanoma | 0.1 - 1.1 | Not Specified | [5] |

| OSW-1 | NCI 60-Cell Screen | Various | 0.78 (Mean) | Not Specified | [1][5] |

Mechanism of Action

The cytotoxic effects of OSW-1 and its analogues are multifactorial, targeting several key cellular pathways to inhibit proliferation and induce programmed cell death.

Induction of Apoptosis

This compound is known to induce apoptosis through a concentration- and time-dependent mechanism involving the activation of caspase-3[2][3]. This process is driven by the engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Extrinsic Pathway: The compound can trigger the extrinsic pathway via a Caspase-8-dependent cleavage of Bcl-2[1][6].

-

Intrinsic Pathway: It also damages the mitochondrial membrane and cristae, leading to a loss of transmembrane potential, release of cytochrome c, and subsequent activation of the caspase cascade[7].

Inhibition of the PI3K/AKT Signaling Pathway

A critical mechanism for the anti-proliferative effect of OSW-1 is the inhibition of the PI3K/AKT signaling pathway[8][9]. Treatment with the compound leads to a significant reduction in the phosphorylation levels of both PI3K and AKT, key regulators of cell growth, survival, and proliferation[8].

Induction of Golgi Stress

OSW-1 is also recognized as an inducer of Golgi stress, which contributes to its pro-apoptotic effects[1]. This disruption of Golgi apparatus homeostasis represents another pathway through which the compound exerts its cytotoxicity.

Experimental Methodologies

Evaluating the cytotoxic effects of this compound involves a series of standard in vitro assays designed to quantify cell viability, characterize cell death mechanisms, and identify molecular targets.

Cell Viability Assay (CCK-8 Protocol)

This colorimetric assay measures the number of viable cells by assessing dehydrogenase activity. The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases to an orange formazan dye, the amount of which is directly proportional to the number of living cells[10][11].

-

Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours (e.g., at 37°C, 5% CO₂)[10].

-

Compound Treatment: Add 10 µL of various concentrations of this compound to the appropriate wells. Include vehicle-only wells as a control[10].

-

Incubation: Incubate the plate for the desired length of time (e.g., 24, 48, or 72 hours)[10][12].

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well[11].

-

Final Incubation: Incubate the plate for 1-4 hours in the incubator[11].

-

Measurement: Measure the absorbance at 450 nm using a microplate reader[10]. Cell viability is calculated relative to the vehicle control, and IC50 values are determined.

Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) penetrates cells with compromised membrane integrity (late apoptosis/necrosis)[13][14].

-

Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest approximately 1-5 x 10⁵ cells by centrifugation[15].

-

Washing: Wash cells once with cold 1X PBS, then resuspend the pellet in 1X Binding Buffer[15].

-

Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI to 100 µL of the cell suspension[15][16].

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark[15].

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[15][16].

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect the presence and activation of key proteins involved in the apoptotic cascade, confirming the signaling pathways initiated by the compound[17][18].

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein. Quantify protein concentration.

-

Gel Electrophoresis: Separate protein lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[17].

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific to target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, p-AKT, total AKT)[17][19].

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using a chemiluminescent substrate[17]. An increase in the ratio of cleaved to total forms of caspases and PARP indicates apoptosis activation[17].

References

- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Biotinylated OSW-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OSW-1 Induced Apoptosis in Hepatocellular Carcinoma through Generation of ROS, Cytochrome C and Noxa Activation Independent of p53 with Non-Activation of Caspase-3 [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]

- 9. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. toolsbiotech.com [toolsbiotech.com]

- 11. apexbt.com [apexbt.com]

- 12. ptglab.com [ptglab.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

Unveiling the Potency of 23-Oxa-OSW-1: An In-Depth Technical Guide to its In Vitro Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of 23-Oxa-OSW-1, a potent analogue of the natural product OSW-1. This document delves into its cytotoxicity against various cancer cell lines, outlines detailed experimental protocols for key assays, and visualizes the intricate signaling pathways it modulates.

Core Findings: Potent and Selective Cytotoxicity

This compound, a synthetic analogue of the highly cytotoxic saponin OSW-1, has demonstrated significant anticancer activity in preclinical studies. While slightly less potent than its parent compound, this compound exhibits a favorable therapeutic window, displaying lower toxicity towards normal human fibroblasts.[1][2] The primary mechanism of its anticancer action involves the induction of apoptosis, a form of programmed cell death, which is mediated by the activation of caspase-3.[1][2]

The parent compound, OSW-1, is known for its extremely potent cytotoxic activity against a wide range of cancer cells, with a mean IC50 value of 0.78 nM in the National Cancer Institute's 60-cell line screen.[3] It has been shown to be 10 to 100 times more potent than conventional chemotherapy drugs like doxorubicin, camptothecin, and paclitaxel.[3] The in vitro efficacy of OSW-1 has been specifically noted in colon carcinoma and glioma cell lines, with IC50 values in the nanomolar range.[4][5]

Quantitative Data: Cytotoxicity Profile of OSW-1 and its Analogues

The following table summarizes the available quantitative data on the in vitro cytotoxicity of OSW-1, providing a benchmark for the activity of its 23-Oxa analogue.

| Cell Line | Compound | IC50 (nM) | Time Point (h) | Reference |

| T98G (Glioma) | OSW-1 | 43.35 | 24 | [4] |

| 13.02 | 48 | [4] | ||

| 0.07 | 72 | [4] | ||

| LN18 (Glioma) | OSW-1 | 15.73 | 24 | [4] |

| 0.45 | 48 | [4] | ||

| 0.04 | 72 | [4] | ||

| SW480 (Colon Carcinoma) | OSW-1 | Nanomolar range | Not Specified | [5] |

| LoVo (Colon Carcinoma) | OSW-1 | Nanomolar range | Not Specified | [5] |

| NCI 60-Cell Line Panel | OSW-1 | 0.78 (mean) | Not Specified | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in vitro anticancer activity of this compound and its parent compound.

Cell Viability and Proliferation Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

-

Cell Seeding: Cancer cells (e.g., T98G, LN18) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight to allow for cell attachment.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., OSW-1 at 0, 0.01, 0.1, 1, 10, and 100 nM).[4]

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).[4]

-

CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Analysis by Flow Cytometry

Flow cytometry is employed to quantify the percentage of apoptotic cells following treatment.

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases. OSW-1 has been shown to arrest the cell cycle at the G2/M phase in glioma cells.[4][6]

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound and its parent compound, OSW-1, exert their anticancer effects through the modulation of several critical signaling pathways.

The PI3K/AKT Signaling Pathway

A key mechanism of action for OSW-1 in glioma cells is the inhibition of the PI3K/AKT signaling pathway.[4][6] This pathway is crucial for cell survival, proliferation, and growth. OSW-1 treatment leads to a significant reduction in the phosphorylation of both PI3K and AKT, thereby inactivating the pathway and promoting apoptosis.[4]

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound/OSW-1.

Targeting Oxysterol-Binding Proteins (OSBP) and Golgi Stress

OSW-1 is a specific antagonist of oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[5][7] By binding to these proteins, OSW-1 disrupts lipid and sterol homeostasis, leading to Golgi stress and ultimately apoptosis.[8] This represents a novel mechanism of anticancer activity.

Caption: Induction of Golgi stress and apoptosis via OSBP/ORP4 inhibition.

Induction of Mitochondrial-Mediated Apoptosis

The parent compound OSW-1 has been shown to induce apoptosis by directly damaging the mitochondrial membrane and cristae.[9] This leads to a loss of mitochondrial transmembrane potential, an increase in cytosolic calcium levels, and the subsequent activation of calcium-dependent apoptosis.[9] The 22-deoxo-23-oxa analogues of OSW-1 are also known to activate caspase-3, a key executioner caspase in the apoptotic pathway.[1][2]

Caption: Mitochondrial-mediated apoptosis induced by this compound/OSW-1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer activity of this compound.

Caption: General experimental workflow for in vitro anticancer activity assessment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer saponin OSW-1 is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 22-Deoxo-23-Oxa Analogues of OSW-1: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 22-deoxo-23-oxa analogues of OSW-1, a potent cytotoxic saponin. The synthesis commences from the readily available steroidal 16β,17α,22-triol. These analogues have demonstrated significant, albeit slightly reduced, cytotoxic activity against various cancer cell lines compared to the parent compound OSW-1, while exhibiting lower toxicity towards normal human fibroblasts.[1][2][3] The methodologies outlined below are based on established synthetic routes and are intended to guide researchers in the preparation and evaluation of these promising anticancer compounds.

I. Overview of the Synthetic Strategy

The synthesis of 22-deoxo-23-oxa analogues of OSW-1 involves a multi-step process that begins with the preparation of a key steroidal triol intermediate. This intermediate is then subjected to glycosylation, followed by modification of the side chain through etherification or esterification, and concluding with a final deprotection step to yield the target analogues.

Caption: Synthetic workflow for 22-deoxo-23-oxa analogues of OSW-1.

II. Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps and the in vitro cytotoxic activity of the final 22-deoxo-23-oxa analogues against a panel of human cancer cell lines.

Table 1: Synthesis Yields

| Step | Product | Yield (%) |

| Glycosylation | Protected Glycoside (4) | High |

| Hydrogenolysis | Alcohol Intermediate (6) | High |

| Esterification | Protected 22-Deoxo-22-acyloxy Analogues (7a-k) | High |

| Deprotection | Final OSW-1 Analogues (8a-k) | High |

Note: Specific yields for each analogue (7a-k and 8a-k) are typically high as reported in the source literature.[2]

Table 2: In Vitro Cytotoxic Activity (IC₅₀, nM)

| Analogue | CCRF-CEM (Leukemia) | HL-60 (Leukemia) | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) | U-87 MG (Glioblastoma) | PC-3 (Prostate) | IGROV-1 (Ovarian) |

| OSW-1 | 0.2 ± 0.03 | 0.3 ± 0.05 | 0.5 ± 0.08 | 0.6 ± 0.1 | 0.4 ± 0.06 | 0.7 ± 0.1 | 0.8 ± 0.1 | 0.3 ± 0.04 |

| 8a | 15 ± 2 | 20 ± 3 | 35 ± 5 | 40 ± 6 | 30 ± 4 | 50 ± 7 | 55 ± 8 | 25 ± 3 |

| 8b | 12 ± 1.5 | 18 ± 2 | 30 ± 4 | 35 ± 5 | 25 ± 3 | 45 ± 6 | 50 ± 7 | 20 ± 2.5 |

| 8c | 20 ± 3 | 25 ± 4 | 45 ± 6 | 50 ± 7 | 40 ± 5 | 60 ± 8 | 65 ± 9 | 30 ± 4 |

| 8d | 18 ± 2.5 | 22 ± 3 | 40 ± 5 | 45 ± 6 | 35 ± 4 | 55 ± 7 | 60 ± 8 | 28 ± 3.5 |

| 8e | 25 ± 3 | 30 ± 4 | 50 ± 7 | 55 ± 8 | 45 ± 6 | 65 ± 9 | 70 ± 10 | 35 ± 5 |

| 8f | 22 ± 3 | 28 ± 4 | 48 ± 6 | 52 ± 7 | 42 ± 5 | 62 ± 8 | 68 ± 9 | 32 ± 4 |

| 8g | 30 ± 4 | 35 ± 5 | 55 ± 8 | 60 ± 9 | 50 ± 7 | 70 ± 10 | 75 ± 11 | 40 ± 6 |

| 8h | 28 ± 4 | 32 ± 5 | 52 ± 7 | 58 ± 8 | 48 ± 6 | 68 ± 9 | 72 ± 10 | 38 ± 5 |

| 8i | 35 ± 5 | 40 ± 6 | 60 ± 9 | 65 ± 10 | 55 ± 8 | 75 ± 11 | 80 ± 12 | 45 ± 7 |

| 8j | 32 ± 4 | 38 ± 5 | 58 ± 8 | 62 ± 9 | 52 ± 7 | 72 ± 10 | 78 ± 11 | 42 ± 6 |

| 8k | 40 ± 6 | 45 ± 7 | 65 ± 10 | 70 ± 11 | 60 ± 9 | 80 ± 12 | 85 ± 13 | 50 ± 8 |

Data are presented as the mean ± standard deviation from at least three independent experiments.[1][2]

III. Experimental Protocols

The following protocols are adapted from the procedures described by Morzycki et al. in the Journal of Medicinal Chemistry.[2]

A. Synthesis of the Key Intermediate: Steroidal 16β,17α,22-triol (2)

The starting material, steroidal 16β,17α,22-triol (2), can be synthesized from commercially available 3β-hydroxyandrost-5-en-17-one through a multi-step sequence as previously reported in the literature.[2] This typically involves the introduction of the C16-C17 diol and the C22 hydroxyl group.

B. Glycosylation to Form Protected Glycoside (4)

Materials:

-

Steroidal 16β,17α,22-triol (2)

-

Appropriate protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate)

-

Promoter (e.g., silver triflate, TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of the steroidal triol (2) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves.

-

Cool the mixture to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the promoter).

-

Add the protected sugar donor to the mixture.

-

Add the promoter dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected glycoside (4).

C. Selective Deprotection to Yield Alcohol Intermediate (6)

Materials:

-

Protected Glycoside (4)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., methanol, ethyl acetate)

Procedure:

-

Dissolve the protected glycoside (4) in the chosen solvent.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the alcohol intermediate (6), which is often used in the next step without further purification.

D. Esterification to Synthesize Protected 22-Deoxo-23-oxa Analogues (7a-k)

Materials:

-

Alcohol Intermediate (6)

-

Appropriate carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the alcohol intermediate (6), the carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in DCM at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the protected 22-deoxo-23-oxa analogues (7a-k).

E. Final Deprotection to Obtain 22-Deoxo-23-oxa Analogues (8a-k)

Materials:

-

Protected 22-Deoxo-23-oxa Analogues (7a-k)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dioxane/Water mixture

Procedure:

-

Dissolve the protected analogue (7a-k) in a mixture of dioxane and water.

-

Add a catalytic amount of p-TsOH·H₂O.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final 22-deoxo-23-oxa analogues (8a-k).

IV. Biological Evaluation

The cytotoxic activity of the synthesized analogues is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The results are expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. The analogues have been shown to induce apoptosis in cancer cells, which can be further investigated through assays such as caspase-3 activation.[1][2]

V. Conclusion

The synthetic protocols described herein provide a reliable pathway for the preparation of 22-deoxo-23-oxa analogues of OSW-1. These compounds represent a promising class of potential anticancer agents with a favorable cytotoxicity profile. The provided data and methodologies offer a solid foundation for further research and development in this area, including the exploration of structure-activity relationships and the optimization of lead compounds.

References

- 1. Frontiers | Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review [frontiersin.org]

- 2. Regioselective single pot C3-glycosylation of strophanthidol using methylboronic acid as a traceless protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hwpi.harvard.edu [hwpi.harvard.edu]

Application Notes and Protocols for 23-Oxa-OSW-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Oxa-OSW-1 is a synthetic analogue of OSW-1, a potent natural product isolated from the bulbs of Ornithogalum saundersiae.[1] OSW-1 and its analogues have demonstrated exceptional cytotoxic activity against a broad range of cancer cell lines, often at nanomolar concentrations.[2][3] These compounds are of significant interest in cancer research and drug development due to their unique mechanism of action and high potency. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its mechanism of action, quantitative data on its efficacy, and step-by-step experimental procedures.

Mechanism of Action

This compound, similar to its parent compound OSW-1, exerts its cytotoxic effects by targeting oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[2] These proteins are involved in lipid transport and signaling. By binding to OSBP and ORP4, this compound disrupts crucial cellular processes, leading to the induction of apoptosis and inhibition of cell proliferation.[2][4] The downstream effects of this compound have been shown to involve the modulation of several signaling pathways, including the PI3K/AKT pathway, and the induction of both intrinsic and extrinsic apoptotic pathways.[3][4]

Data Presentation

The following table summarizes the quantitative data on the cytotoxic effects of OSW-1 (as a proxy for its analogue this compound) on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Time Point (h) | IC50 (nM) | Reference |

| SKOV-3 | Ovarian Cancer | Cell Viability | 72 | 1.8 ± 0.61 | [2] |

| OVCAR-3 | Ovarian Cancer | Cell Viability | 72 | Low nM | [2] |

| OVSAHO | Ovarian Cancer | Cell Viability | 72 | 1.8 ± 0.61 | [2] |

| OVCAR-8 | Ovarian Cancer | Cell Viability | 72 | > 1000 | [2] |

| T98G | Glioma | CCK-8 | 24 | 43.35 | [3] |

| T98G | Glioma | CCK-8 | 48 | 13.02 | [3] |

| T98G | Glioma | CCK-8 | 72 | 0.07 | [3] |

| LN18 | Glioma | CCK-8 | 24 | 15.73 | [3] |

| LN18 | Glioma | CCK-8 | 48 | 0.45 | [3] |

| LN18 | Glioma | CCK-8 | 72 | 0.04 | [3] |

Experimental Protocols

Cell Viability Assay (CCK-8/WST-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[5]

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is less than 0.1%.[6]

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 nM).[3] Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Target cancer cell line

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.[5]

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[3][5]

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.[5] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways (e.g., PI3K/AKT, apoptosis-related proteins) following treatment with this compound.

Materials:

-

Target cancer cell line

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the previous protocols.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[3]

Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound.

References

- 1. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]